An In-depth Technical Guide to tert-Butyl 3-chloro-2-nitrobenzoate: Synthesis, Properties, and Reactivity for the Research Scientist
An In-depth Technical Guide to tert-Butyl 3-chloro-2-nitrobenzoate: Synthesis, Properties, and Reactivity for the Research Scientist
Introduction: Unveiling a Versatile Building Block in Synthetic Chemistry
In the landscape of modern drug discovery and organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the generation of novel molecular entities with tailored properties. tert-Butyl 3-chloro-2-nitrobenzoate emerges as a compound of significant interest, embodying a unique convergence of reactive functionalities. The presence of a chloro, a nitro, and a tert-butyl ester group on a benzene ring offers a rich platform for a diverse array of chemical transformations. This guide provides a comprehensive technical overview of tert-butyl 3-chloro-2-nitrobenzoate, from its fundamental physicochemical properties to its synthesis and anticipated reactivity, tailored for researchers, scientists, and drug development professionals. The insights within are designed to not only inform but also to empower the reader in harnessing the synthetic potential of this versatile intermediate.
Physicochemical Properties: A Quantitative Overview
The physical and chemical properties of a compound are foundational to its application in research and development. While experimental data for tert-butyl 3-chloro-2-nitrobenzoate is not extensively documented in publicly available literature, we can infer and predict these properties based on its structure and the known characteristics of analogous compounds.
| Property | Value (Predicted/Inferred) | Source/Basis for Prediction |
| Molecular Formula | C₁₁H₁₂ClNO₄ | PubChem[1] |
| Molecular Weight | 257.67 g/mol | Calculated from molecular formula |
| CAS Number | Not available | A comprehensive search of chemical databases did not yield a specific CAS number for this compound. |
| Physical State | Likely a pale yellow crystalline solid at room temperature | Based on the physical state of similar substituted nitrobenzoates, such as ethyl 4-nitrobenzoate which is a pale yellow crystalline solid.[2] |
| Melting Point | Estimated to be in the range of 70-90 °C | Inferred from related compounds. For instance, methyl 3-nitrobenzoate has a melting point of 78 °C.[3] The introduction of a chloro group and a bulkier tert-butyl ester would influence this value. |
| Boiling Point | > 300 °C (with decomposition) | Aromatic esters with similar molecular weights have high boiling points.[2] Due to the presence of the nitro group, decomposition upon heating is expected. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Insoluble in water. | Esters are generally soluble in a range of organic solvents.[4][5] The nonpolar tert-butyl group and the aromatic ring contribute to poor water solubility. |
| XlogP | 3.2 | Predicted by computational models available on PubChem, indicating a moderate level of lipophilicity.[1] |
Synthesis of tert-Butyl 3-chloro-2-nitrobenzoate: An Experimental Protocol
The synthesis of tert-butyl 3-chloro-2-nitrobenzoate can be efficiently achieved through the esterification of its corresponding carboxylic acid, 3-chloro-2-nitrobenzoic acid. Several methods are available for the formation of tert-butyl esters, with the acid-catalyzed reaction with isobutylene being a common and effective approach.
Caption: Synthetic workflow for the preparation of tert-butyl 3-chloro-2-nitrobenzoate.
Step-by-Step Methodology
-
Reaction Setup: In a pressure-rated flask equipped with a magnetic stir bar, dissolve 3-chloro-2-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, approximately 0.2 M).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.05 - 0.1 eq) to the stirred solution.
-
Addition of Isobutylene: Cool the mixture to 0 °C in an ice bath. Carefully introduce condensed isobutylene (2-3 eq) into the reaction vessel. Alternatively, isobutylene gas can be bubbled through the solution. Seal the vessel securely.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully vent the reaction vessel in a fume hood. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 3-chloro-2-nitrobenzoate.
Chemical Reactivity: A Triumvirate of Functionalities
The chemical reactivity of tert-butyl 3-chloro-2-nitrobenzoate is dictated by the interplay of its three key functional groups: the tert-butyl ester, the chloro substituent, and the nitro group.
Reactions of the tert-Butyl Ester Group
The tert-butyl ester is a robust protecting group for the carboxylic acid, stable to a wide range of nucleophilic and basic conditions.[6] Its primary mode of cleavage is under acidic conditions.
-
Acid-Catalyzed Hydrolysis: Treatment with strong acids such as trifluoroacetic acid (TFA) in an inert solvent like DCM, or with mineral acids like HCl or H₂SO₄ in an aqueous or alcoholic medium, will readily cleave the tert-butyl group to yield 3-chloro-2-nitrobenzoic acid.[7][8] The mechanism proceeds through the formation of a stable tert-butyl carbocation.
Caption: Acid-catalyzed hydrolysis of the tert-butyl ester.
Reactions of the Chloro and Nitro Groups: Nucleophilic Aromatic Substitution
The presence of a strongly electron-withdrawing nitro group ortho to the chlorine atom significantly activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr).[9][10][11] The nitro group stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack.[11]
-
Displacement of the Chloride: The chlorine atom can be displaced by a variety of nucleophiles, such as alkoxides, amines, and thiols, under relatively mild conditions. This reaction is a powerful tool for introducing diverse functionalities at this position.
Caption: General mechanism for nucleophilic aromatic substitution.
Reactions of the Nitro Group
The nitro group is a versatile functional handle that can undergo several important transformations, most notably reduction to an amine.
-
Reduction to an Amine: The nitro group can be reduced to the corresponding aniline derivative using a variety of reagents.[12][13]
-
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is a clean and efficient method.[14]
-
Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in HCl, or iron (Fe) or zinc (Zn) in acetic acid, are also effective for this transformation.[13][14]
-
The resulting amino-chloro-benzoate is a valuable intermediate for the synthesis of various heterocyclic compounds.
Spectroscopic Analysis: A Predictive Approach
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (3H): The three protons on the aromatic ring will appear as a complex multiplet in the downfield region, likely between δ 7.5 and 8.2 ppm. The electron-withdrawing effects of the nitro, chloro, and ester groups will cause these protons to be deshielded.
-
tert-Butyl Protons (9H): A characteristic sharp singlet will be observed in the upfield region, typically around δ 1.6 ppm, corresponding to the nine equivalent protons of the tert-butyl group.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon: The ester carbonyl carbon will appear as a singlet at approximately δ 164-166 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, appearing in the range of δ 120-150 ppm. The carbons bearing the chloro and nitro groups will be significantly influenced by their respective electronic effects.
-
tert-Butyl Carbons: Two signals will be present for the tert-butyl group: a quaternary carbon (C(CH₃)₃) around δ 82-84 ppm and the methyl carbons ((CH₃)₃) around δ 28 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.
-
N-O Stretch (Nitro): Two strong absorption bands are characteristic of the nitro group, appearing around 1530-1550 cm⁻¹ (asymmetric stretch) and 1340-1360 cm⁻¹ (symmetric stretch).
-
C-O Stretch (Ester): A strong band in the region of 1150-1250 cm⁻¹.
-
C-Cl Stretch: A medium to weak absorption in the fingerprint region, typically around 700-800 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Absorptions above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the tert-butyl group.
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 257 (for ³⁵Cl) and 259 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.
-
Major Fragmentation Pathways: A prominent fragmentation pathway would be the loss of the tert-butyl cation ([M - 57]⁺), resulting in a fragment ion corresponding to the 3-chloro-2-nitrobenzoyl cation. Another likely fragmentation is the loss of isobutylene to give the protonated 3-chloro-2-nitrobenzoic acid.
Applications in Drug Discovery and Organic Synthesis
Nitroaromatic compounds are important precursors in the synthesis of a wide range of pharmaceuticals and biologically active molecules.[3][15][16][17][18] The strategic placement of the nitro group in tert-butyl 3-chloro-2-nitrobenzoate makes it a valuable intermediate.
-
Scaffold for Heterocyclic Synthesis: Following the reduction of the nitro group to an amine, the resulting ortho-amino-chloro-benzoate can serve as a precursor for the synthesis of various fused heterocyclic systems, such as benzoxazines and benzodiazepines, which are privileged scaffolds in medicinal chemistry.
-
Probing Structure-Activity Relationships (SAR): The ability to readily displace the chloride via nucleophilic aromatic substitution allows for the systematic introduction of a wide variety of substituents. This makes tert-butyl 3-chloro-2-nitrobenzoate an excellent tool for building compound libraries to explore SAR in drug discovery programs.
-
Precursor for Bioactive Molecules: Nitrobenzoate derivatives themselves have shown a range of biological activities, including antimicrobial and antitubercular properties.[3][16][17] This suggests that derivatives of tert-butyl 3-chloro-2-nitrobenzoate could be explored as potential therapeutic agents.
Safety and Handling
As with all nitroaromatic compounds, tert-butyl 3-chloro-2-nitrobenzoate should be handled with appropriate safety precautions in a well-ventilated fume hood.[19][20][21][22][23]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust or vapors.
-
Contact: Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.
-
Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.
Conclusion
tert-Butyl 3-chloro-2-nitrobenzoate represents a synthetically versatile and valuable building block for chemical research and drug development. Its unique combination of a sterically hindered ester, an activated chloro-substituent, and a reducible nitro group provides a rich chemical landscape for the generation of complex molecular architectures. While a comprehensive experimental characterization of this compound is yet to be widely published, this technical guide, through a combination of established chemical principles and data from analogous structures, provides a robust framework for its synthesis, understanding of its properties, and exploration of its reactivity. It is our hope that this guide will serve as a valuable resource for scientists looking to leverage the potential of this promising chemical entity in their research endeavors.
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